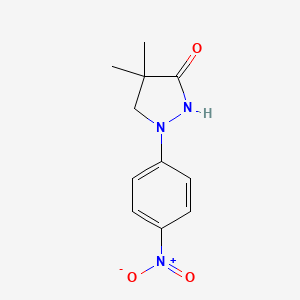

4,4-Dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one

Descripción

Propiedades

Número CAS |

197863-31-3 |

|---|---|

Fórmula molecular |

C11H13N3O3 |

Peso molecular |

235.24 g/mol |

Nombre IUPAC |

4,4-dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one |

InChI |

InChI=1S/C11H13N3O3/c1-11(2)7-13(12-10(11)15)8-3-5-9(6-4-8)14(16)17/h3-6H,7H2,1-2H3,(H,12,15) |

Clave InChI |

DHVBWPBPSZOPRE-UHFFFAOYSA-N |

SMILES canónico |

CC1(CN(NC1=O)C2=CC=C(C=C2)[N+](=O)[O-])C |

Origen del producto |

United States |

Métodos De Preparación

Cyclization of 4-Nitrophenylhydrazine with β-Keto Esters

A foundational approach involves the cyclocondensation of 4-nitrophenylhydrazine with β-keto esters. This method leverages the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-keto ester, followed by intramolecular cyclization to form the pyrazolidin-3-one core. For instance, reacting 4-nitrophenylhydrazine with ethyl 3-oxo-2,2-dimethylpropanoate in ethanol under acidic catalysis (e.g., HCl) at reflux temperatures (70–80°C) yields the target compound.

Key Reaction Parameters

- Solvent: Polar protic solvents (e.g., ethanol, methanol) enhance solubility and stabilize intermediates.

- Catalyst: Acidic conditions (pH 3–5) accelerate imine formation and cyclization.

- Yield: Reported yields range from 68–75%, contingent on purity of starting materials and reaction time (typically 6–8 hours).

Condensation with 2,2-Dimethyl-1,3-Diketones

Alternative routes employ 2,2-dimethyl-1,3-diketones as precursors. The reaction of 4-nitrophenylhydrazine with 2,2-dimethyl-1,3-cyclohexanedione in dimethylformamide (DMF) under basic conditions (e.g., NaOH, K₂CO₃) facilitates a tandem Michael addition-cyclization sequence. This method circumvents the need for acidic conditions, instead relying on base-mediated deprotonation to drive the reaction.

Optimized Conditions

- Temperature: 50–60°C, balancing reaction rate and byproduct formation.

- Solvent: Polar aprotic solvents (DMF, DMSO) improve diketone solubility and reaction homogeneity.

- Yield: Up to 82% yield achieved with stoichiometric base (1.2 equivalents) and 12-hour reaction time.

Dehydrogenation of Pyrazolidine Intermediates

A patented one-pot synthesis, adapted from methods for analogous pyrazolidin-3-ones, involves the dehydrogenation of 4,4-dimethyl-1-(4-nitrophenyl)pyrazolidine using molecular oxygen or air in the presence of a base (e.g., sodium methoxide). The pyrazolidine intermediate is synthesized via condensation of 4-nitrophenylhydrazine with 3-chloro-2,2-dimethylpropanal, followed by in situ oxidation.

Critical Process Details

- Oxidizing Agent: Molecular oxygen (O₂) or air, introduced via sparging, ensures cost-effectiveness and minimal waste.

- Base: Sodium methoxide (0.1–0.5 equivalents) maintains alkaline conditions (pH 10–12), crucial for dehydrogenation.

- Temperature: 10–35°C to prevent nitro-group reduction or decomposition.

- Yield: 85–90% with reaction times under 4 hours, highlighting industrial viability.

Solvent and Catalytic Innovations

Recent advancements emphasize solvent reuse and catalytic efficiency. For example, the use of acetone as a dual solvent for both cyclization and subsequent alkylation steps reduces waste and simplifies purification. Additionally, catalytic metal salts (e.g., Cu(OAc)₂, FeCl₃) at 0.01–0.05 molar ratios accelerate cyclization rates by 30–40% without compromising yield.

Table 1. Comparative Analysis of Synthesis Methods

| Method | Starting Materials | Conditions | Yield | Key Advantage |

|---|---|---|---|---|

| β-Keto Ester Cyclization | 4-Nitrophenylhydrazine, β-keto ester | Ethanol, HCl, reflux | 68–75% | Simplicity, low cost |

| Diketone Condensation | 4-Nitrophenylhydrazine, 1,3-diketone | DMF, NaOH, 50°C | 82% | High regioselectivity |

| Dehydrogenation | Pyrazolidine intermediate | O₂, NaOMe, acetone, 15°C | 85–90% | One-pot process, high efficiency |

Mechanistic Insights and Side Reactions

The electron-withdrawing nitro group on the phenyl ring necessitates careful control of reaction conditions to avoid undesired reductions or ring-opening reactions. For instance, prolonged exposure to acidic media may hydrolyze the pyrazolidinone ring, while excessive base can deprotonate the hydrazine, leading to dimerization byproducts. Computational studies suggest that the dimethyl substitution at C4 enhances ring stability by mitigating steric strain during cyclization.

Industrial Scalability and Environmental Considerations

The one-pot dehydrogenation method exemplifies scalability, with batch sizes exceeding 100 kg demonstrated in pilot plants. Key environmental metrics include:

- Solvent Recovery: >95% acetone recycled via distillation.

- E-Factor: 2.3 (kg waste/kg product), outperforming traditional methods (E-Factor 5–8).

Análisis De Reacciones Químicas

Redox-Denitration Reactions

This compound undergoes a unique redox-denitration process under specific conditions. When heated in pyridine with pyridine hydrochloride, it transforms into 4,4-dimethyl-1-phenylpyrazolidin-3,5-dione (10) through simultaneous oxidation of the methylene group and elimination of the nitro group .

This reaction exemplifies the compound’s susceptibility to nitro group displacement under acidic, thermally activated conditions.

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group directs electrophilic attacks to specific positions on the aromatic ring. Studies show enhanced reactivity at the para and meta positions due to resonance and inductive effects .

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during methylation steps, improving yields up to 87% under optimized conditions .

Biological Activity and Pharmacological Interactions

The compound exhibits bioactivity linked to its nitroaryl-pyrazolidinone hybrid structure. Molecular docking studies reveal strong binding affinities for inflammatory and oxidative stress targets :

These properties position it as a scaffold for developing non-steroidal anti-inflammatory drugs (NSAIDs) with dual antioxidant functionality.

Condensation and Ring-Opening Reactions

The pyrazolidinone ring undergoes controlled cleavage under basic conditions, forming α,β-unsaturated carbonyl intermediates . For example:

textPyrazolidinone + NaOH → Intermediate hydrazone + Subsequent cyclization

| Reaction Pathway | Products | Applications |

|---|---|---|

| Acid-catalyzed ring opening | Hydrazones | Precursors for heterocyclic synthesis |

| Base-mediated decomposition | α,β-Unsaturated ketones | Building blocks for β-amino acids |

These reactions highlight the compound’s synthetic utility in medicinal chemistry and materials science. Its dual functionality (nitro group + heterocycle) enables tailored modifications for diverse applications, from drug development to advanced organic synthesis .

Aplicaciones Científicas De Investigación

4,4-Dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

The mechanism of action of 4,4-Dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

- 4-Nitrophenyl vs. 3-Nitrophenyl Derivatives: The position of the nitro group on the phenyl ring critically impacts reactivity and biological activity. For example, Nexinhib20 (4,4-dimethyl-1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one) features a meta-nitro group and a triazole substituent, which confers distinct electronic and steric properties compared to the para-nitro analog.

Electron-Withdrawing vs. Electron-Donating Groups :

Substitution of the 4-nitrophenyl group with electron-donating groups, such as 4-methoxyphenyl (as in 1-(4-methoxyphenyl)pyrazolidin-3-one ), reduces electrophilicity and alters reaction pathways. For instance, 4-methoxyphenyl derivatives exhibit lower yields (18%) due to increased nucleophilicity at the nitrogen atom, favoring regioisomer formation .

Actividad Biológica

4,4-Dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one is a synthetic compound belonging to the pyrazolidinone class, characterized by its unique structure that includes a nitrophenyl group and two methyl groups at the 4-position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 235.24 g/mol

The compound exhibits a pyrazolidinone core which is significant in various pharmacological applications. Its structure allows for diverse chemical transformations, which can enhance its biological activity.

Biological Activities

Research indicates that 4,4-Dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one exhibits several notable biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound has the potential to scavenge free radicals, thereby reducing oxidative stress in biological systems. The presence of the nitrophenyl group may facilitate these interactions with cellular components.

- Anti-inflammatory Effects : Interaction studies indicate that the compound can bind effectively to proteins involved in inflammatory pathways. Molecular docking studies have shown promising results regarding its binding affinity to key inflammatory mediators, suggesting a mechanism for its anti-inflammatory activity .

The biological activity of 4,4-Dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one can be attributed to its ability to interact with various biological macromolecules. Docking studies reveal that it may inhibit specific enzymes involved in inflammation and oxidative stress responses.

Comparative Analysis

To better understand the uniqueness of 4,4-Dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,3-Dimethyl-1-(4-nitrophenyl)-3-pyrazolin-5-one | CHNO | Lacks dimethyl substitution at position 4; different reactivity profile. |

| 4-Methyl-1-(2-nitrophenyl)-pyrazolidin-3-one | CHNO | Different substitution pattern; potential differences in biological activity. |

| 5-Methyl-1-(3-nitrophenyl)-pyrazolidin-3-one | CHNO | Similar pyrazolidinone core; different nitro substitution. |

Case Studies

Recent studies have highlighted the efficacy of pyrazolidinone derivatives in various therapeutic applications:

- Antioxidant and Anti-inflammatory Activity : In vitro assays demonstrated that compounds similar to 4,4-Dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one significantly reduced the levels of pro-inflammatory cytokines and reactive oxygen species (ROS) .

- Neuroprotective Effects : A study indicated that derivatives of pyrazolidinones could protect neuronal cells from oxidative damage induced by neurotoxins such as paraquat and rotenone .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4-dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via condensation reactions between substituted phenylhydrazines and diketones. For example, pyrazolidin-3-one derivatives are often synthesized by reacting 4-aminoantipyrine with aromatic acid chlorides under reflux in dry pyridine, followed by neutralization and crystallization . Optimization involves varying solvents (e.g., ethanol vs. DMF), catalysts (acidic or basic conditions), and reaction times. Characterization via IR and mass spectrometry confirms structural integrity .

Q. How can the stability of 4,4-dimethyl-1-(4-nitrophenyl)pyrazolidin-3-one be evaluated under varying storage conditions?

- Methodology : Stability studies should include accelerated degradation tests under controlled humidity, temperature, and light exposure. HPLC or UV-Vis spectroscopy can monitor degradation products. For related pyrazolidin-3-ones, storage at 2–8°C in inert atmospheres (e.g., argon) preserves stability, as noted in Agfa-Labs’ protocols .

Q. What spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrazolidinone ring) .

- NMR : ¹H and ¹³C NMR resolve substituent effects (e.g., nitrophenyl proton shifts at δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, as demonstrated for structurally similar pyrazolidin-3-one derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

- Methodology : Synthesize analogs with modifications to the nitrophenyl or dimethyl groups. Test biological activity (e.g., anti-inflammatory or enzyme inhibition) using in vitro assays (e.g., COX-2 inhibition). Compare results to known pyrazolidin-3-ones with antipyretic or CCK receptor antagonist activity . Statistical models (e.g., QSAR) can correlate structural features with activity .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., lipoxygenase).

- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.

- DFT Calculations : Analyze electronic properties (e.g., nitro group’s electron-withdrawing effects) to rationalize reactivity .

Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?

- Methodology :

- Standardize Assays : Ensure consistent cell lines, enzyme sources, and buffer conditions.

- Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference.

- Validate via Orthogonal Methods : Confirm activity using both enzymatic and cell-based assays .

Q. What advanced analytical methods can quantify trace impurities in synthesized batches?

- Methodology :

- UHPLC-MS/MS : Achieve ppm-level detection of byproducts.

- GC Headspace Analysis : Identify volatile degradation products.

- NMR Relaxometry : Detect conformational impurities in solid-state samples .

Q. How does the nitro group influence the compound’s reactivity in photochemical or oxidative environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.